Physicochemical Differentiation: Reduced Molecular Weight and Complexity vs. a TSPO-Targeted Analog
The target compound exhibits a significantly lower molecular weight (MW) and reduced molecular complexity compared to the multi-functionalized benzoxazolone TSPO ligand BBPA. The target's MW is 387.4 g/mol [1], whereas BBPA has a markedly higher MW due to the presence of a bis(pyridin-2-ylmethyl)amino acetamide group on the benzoxazolone ring and an N-methyl-N-phenyl substituent on a second acetamide chain [2]. This leads to a calculated MW difference exceeding 200 g/mol. This translates to a distinct procurement advantage for applications where lower mass is critical for cell permeability or simplified SAR analysis.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 387.4 g/mol |
| Comparator Or Baseline | BBPA ligand (estimated MW >600 g/mol based on its chemical formula) |
| Quantified Difference | Target compound MW is >35% lower than the BBPA comparator's estimated MW. |
| Conditions | Calculated MW for the target (PubChem) and a structurally informed estimate for BBPA based on its described chemical structure. |
Why This Matters
A lower molecular weight is often a critical selection criterion in fragment-based drug discovery and for optimizing lead compounds for central nervous system (CNS) penetration, making the target a more suitable chemical starting point.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56764006. 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/1351645-30-1. View Source
- [2] Kumari N, Kaul A, Deepika, et al. [99mTc-BBPA]: A possible SPECT agent to understand the role of 18-kDa translocator protein (PBR/TSPO) during neuro-glial interaction. Bioorg Chem. 2022;121:105678. PMID: 35176557. View Source
